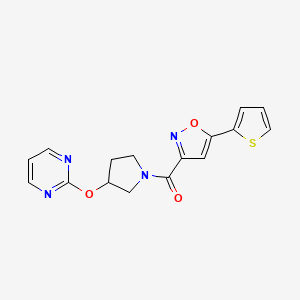
(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidine ring, a pyrrolidine ring, an isoxazole ring, and a thiophene ring. These functional groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The structure could be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and stability would be influenced by the functional groups and the overall structure of the compound .Aplicaciones Científicas De Investigación
PET Imaging in Parkinson's Disease
A study focused on the synthesis of a new potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease, involving a compound with a complex structure incorporating pyrimidin and pyrrolidinyl methanone components. This research highlights the utility of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis of Low-Cost Emitters
Another study detailed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing how compounds with pyrimidinyl methanone structures can contribute to the development of luminescent materials with large Stokes' shift, potentially useful for creating low-cost emitters for various applications (Volpi et al., 2017).
Antimicrobial and Antiproliferative Activities
Research into novel heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrated that compounds structurally related to the query show significant antimicrobial and in vitro anticancer activity. These findings suggest potential therapeutic applications of such compounds (Fahim et al., 2021).
Organotin(IV) Complexes for Antimicrobial Applications
A study synthesized new organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from pyrrolidin-1-yl methanone, demonstrating their significant antibacterial activities. This research exemplifies the application of such compounds in developing potential drug candidates (Singh et al., 2016).
Sodium Channel Blocker and Anticonvulsant Agents
A series of novel derivatives was synthesized, evaluated as sodium channel blockers, and anticonvulsant agents, indicating the medicinal chemistry applications of compounds with pyrimidinyl and pyrrolidinyl methanone structures in addressing neurological disorders (Malik & Khan, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyrimidin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-15(12-9-13(23-19-12)14-3-1-8-24-14)20-7-4-11(10-20)22-16-17-5-2-6-18-16/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVULFYLERYWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

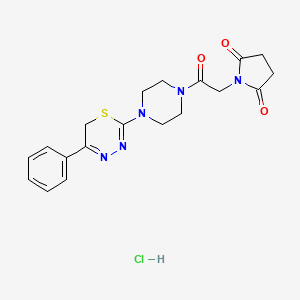
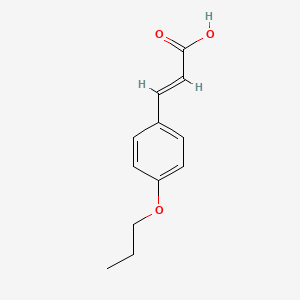
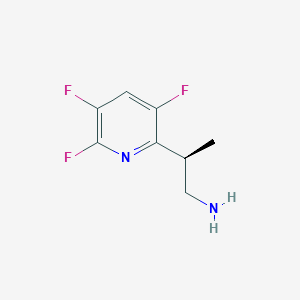
![Spiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2656145.png)
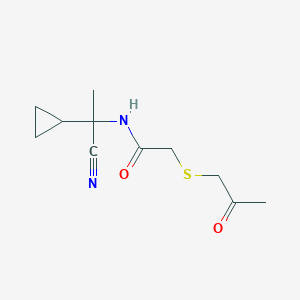
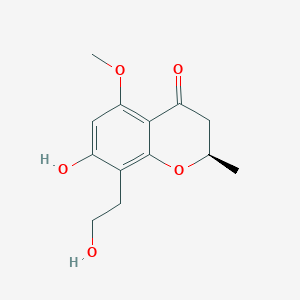
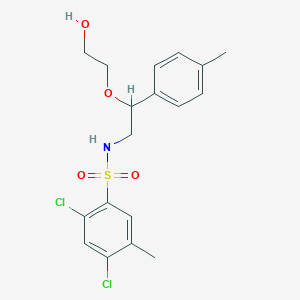
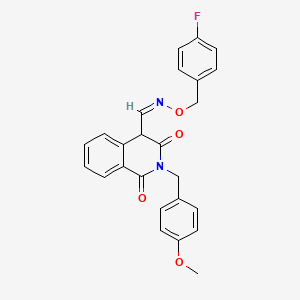
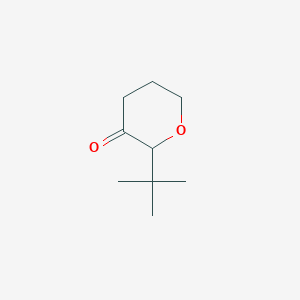
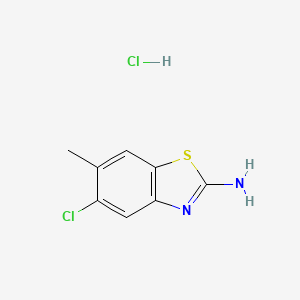



![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)